3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride

Catalog No.
S15957118
CAS No.
1216-35-9
M.F
C15H29ClN2O
M. Wt
288.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1...

CAS Number

1216-35-9

Product Name

3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride

IUPAC Name

dimethyl-[2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)propanoyl]azanium;chloride

Molecular Formula

C15H29ClN2O

Molecular Weight

288.85 g/mol

InChI

InChI=1S/C15H28N2O.ClH/c1-11(13(18)16(5)6)17-9-12-7-8-15(4,10-17)14(12,2)3;/h11-12H,7-10H2,1-6H3;1H

InChI Key

FUFXZQJRHZXUPV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)[NH+](C)C)N1CC2CCC(C1)(C2(C)C)C.[Cl-]

3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride is a complex organic compound characterized by its bicyclic structure containing a nitrogen atom. This compound is part of a broader class of azabicyclic compounds that have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for this compound is C14H27ClN2O, and it has a molar mass of 274.84 g/mol. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound in various solvents.

  • Nucleophilic Substitution: The nitrogen atom in the acetamide can participate in nucleophilic substitution reactions under appropriate conditions.
  • Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and acetic acid.
  • Reduction Reactions: The bicyclic structure may be susceptible to reduction under specific conditions, potentially altering its biological activity.

Compounds within the azabicyclo(3.2.1)octane class, including 3-Azabicyclo(3.2.1)octane-3-acetamide, have been studied for their biological activities. They exhibit potential as:

  • Opioid Receptor Agonists: Some derivatives have shown activity at mu-opioid receptors, suggesting analgesic properties.
  • Inhibitors of Enzymatic Activity: Certain azabicyclo compounds have been identified as inhibitors of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses .
  • Antidiabetic Agents: As intermediates in the synthesis of drugs like gliclazide, they may contribute to glucose regulation .

The synthesis of 3-Azabicyclo(3.2.1)octane-3-acetamide typically involves multi-step synthetic pathways:

  • Formation of Bicyclic Structure: Starting materials such as cyclopentane derivatives undergo cyclization reactions facilitated by acid catalysts.
  • Acylation: The bicyclic amine is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide functional group.
  • Methylation: Methylation can be performed using reagents like methyl iodide in the presence of a base to achieve the hexamethyl substitution.

This synthetic route emphasizes the importance of carefully controlling reaction conditions to optimize yield and purity.

The applications of 3-Azabicyclo(3.2.1)octane-3-acetamide are varied and include:

  • Pharmaceutical Development: As a potential lead compound for developing analgesics or anti-inflammatory agents.
  • Research Tool: Used in studies investigating opioid receptor interactions and other biological pathways.
  • Intermediate in Synthesis: Serves as a precursor for synthesizing more complex pharmacologically active molecules.

Studies on the interactions of 3-Azabicyclo(3.2.1)octane-3-acetamide with biological targets are crucial for understanding its pharmacodynamics:

  • Receptor Binding Studies: Investigations into how this compound binds to opioid receptors can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its efficacy as an inhibitor of NAAA can provide insights into its potential therapeutic uses in managing inflammation .

Several compounds share structural similarities with 3-Azabicyclo(3.2.1)octane-3-acetamide, each exhibiting unique properties:

Compound NameCAS NumberKey Features
8-Oxa-3-azabicyclo(3.2.1)octane hydrochloride21983536Contains oxygen in place of nitrogen; used in similar applications .
N,N,1,8,8-Pentamethyl-3-azabicyclo(3.2.1)octane hydrochloride12130009Has pentamethyl substitution; studied for similar biological activities .
8-Methyl-8-azabicyclo(3.2.1)octane5005500Methylated derivative; different pharmacological profile .

These compounds highlight the diversity within the azabicyclo family while underscoring the unique structural features and potential applications of 3-Azabicyclo(3.2.1)octane-3-acetamide.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

288.1968412 g/mol

Monoisotopic Mass

288.1968412 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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